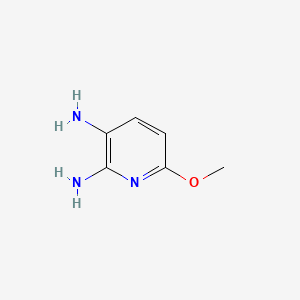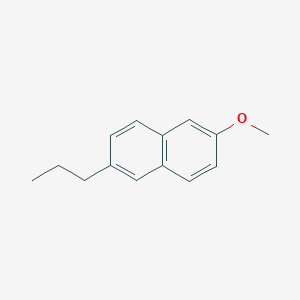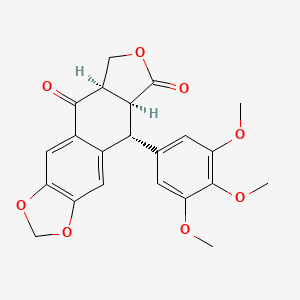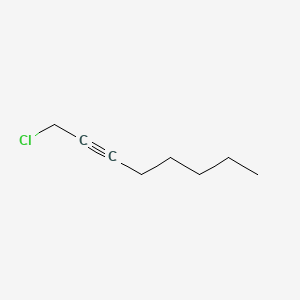
1-Chlor-2-octin
Übersicht
Beschreibung
1-Chloro-2-octyne is an organic compound with the molecular formula ( \text{C}8\text{H}{13}\text{Cl} ). It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a chlorine atom attached to the second carbon of the octyne chain, making it a propargyl halide.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-octyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: It serves as a precursor for the synthesis of bioactive compounds, including pharmaceuticals and agrochemicals.
Medicine: It is utilized in the development of drugs and therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals, such as surfactants, lubricants, and adhesives.
Wirkmechanismus
Target of Action
1-Chloro-2-octyne, also known as 1-chlorooct-2-yne, is a propargyl halide It’s known that propargyl halides are often used in organic synthesis, suggesting that they may interact with a variety of organic compounds .
Mode of Action
The mode of action of 1-Chloro-2-octyne involves its reaction with other compounds in the presence of organo-titanium reagents . This suggests that 1-Chloro-2-octyne may act as a building block in the synthesis of more complex organic compounds .
Biochemical Pathways
1-Chloro-2-octyne may be used for the synthesis of 1,5-diynes, via reaction with 1,3-dilithiopropyne . This indicates that 1-Chloro-2-octyne could play a role in the biochemical pathways leading to the formation of diynes, which are compounds containing two triple bonds .
Pharmacokinetics
Given its use in synthesis, it’s likely that these properties would be significantly influenced by the specific conditions of the reaction and the other compounds present .
Result of Action
The molecular and cellular effects of 1-Chloro-2-octyne’s action would depend on the specific compounds it’s reacting with. In the case of its reaction with 1,3-dilithiopropyne, the result is the formation of 1,5-diynes .
Biochemische Analyse
Biochemical Properties
1-Chloro-2-octyne plays a significant role in biochemical reactions due to its reactive alkyne group. This compound can interact with various enzymes and proteins, particularly those involved in halogenation and dehalogenation processes. For instance, it can be used in organo-titanium reagent-mediated coupling reactions . The nature of these interactions often involves the formation of covalent bonds between the alkyne group of 1-Chloro-2-octyne and the active sites of enzymes, leading to the formation of new chemical entities.
Cellular Effects
The effects of 1-Chloro-2-octyne on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to the modulation of signal transduction pathways, affecting the expression of specific genes. Additionally, 1-Chloro-2-octyne can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1-Chloro-2-octyne exerts its effects through several mechanisms. One primary mechanism involves the binding of its alkyne group to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in changes in the enzyme’s conformation and activity, thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, 1-Chloro-2-octyne can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Chloro-2-octyne can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that 1-Chloro-2-octyne can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Chloro-2-octyne vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 1-Chloro-2-octyne can induce toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
1-Chloro-2-octyne is involved in several metabolic pathways, primarily those related to halogenation and dehalogenation. It interacts with enzymes such as halogenases and dehalogenases, which facilitate the incorporation or removal of halogen atoms in organic molecules. These interactions can affect the levels of various metabolites and influence the overall metabolic flux within the cell .
Transport and Distribution
Within cells and tissues, 1-Chloro-2-octyne is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, binding to transport proteins can facilitate the movement of 1-Chloro-2-octyne across cellular membranes, influencing its distribution within the cell .
Subcellular Localization
The subcellular localization of 1-Chloro-2-octyne is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-octyne can be synthesized through various methods. One common approach involves the reaction of 1-octyne with chlorine gas under controlled conditions. The reaction typically proceeds via a free radical mechanism, where the chlorine molecule dissociates into two chlorine radicals that subsequently add to the triple bond of 1-octyne, forming 1-chloro-2-octyne.
Industrial Production Methods: In industrial settings, the production of 1-chloro-2-octyne often involves the use of organo-titanium reagents. These reagents facilitate the coupling of 1-chloro-2-octyne with other compounds, enabling large-scale synthesis. The reaction conditions typically include the use of solvents such as tetrahydrofuran and temperatures ranging from -78°C to room temperature.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-octyne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-octyn-1-ol.
Addition Reactions: The triple bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, resulting in the formation of dihaloalkanes or haloalkenes.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents, such as Grignard reagents, to form longer carbon chains.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium hydroxide or potassium hydroxide.
Addition Reactions: Conducted in non-polar solvents like dichloromethane or chloroform, with reagents such as bromine or hydrogen chloride.
Coupling Reactions: Often performed in the presence of catalysts like palladium or nickel, with reagents such as magnesium or lithium.
Major Products:
Substitution Reactions: 2-octyn-1-ol
Addition Reactions: 1,2-dichloro-2-octene, 1-chloro-2-octene
Coupling Reactions: 1,5-diynes
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-octyne can be compared with other similar compounds, such as:
1-Bromo-2-octyne: Similar in structure but contains a bromine atom instead of chlorine. It exhibits similar reactivity but may have different reaction rates and selectivity.
1-Iodo-2-octyne: Contains an iodine atom, which is larger and more reactive than chlorine, leading to different reaction outcomes.
1-Chloro-1-octyne: The chlorine atom is attached to the first carbon, resulting in different chemical properties and reactivity.
Uniqueness: 1-Chloro-2-octyne is unique due to its specific positioning of the chlorine atom and the carbon-carbon triple bond, which imparts distinct reactivity and versatility in chemical synthesis.
Eigenschaften
IUPAC Name |
1-chlorooct-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl/c1-2-3-4-5-6-7-8-9/h2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMUOQQKEAGFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402216 | |
| Record name | 1-Chloro-2-octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51575-83-8 | |
| Record name | 1-Chloro-2-octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-2-octyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


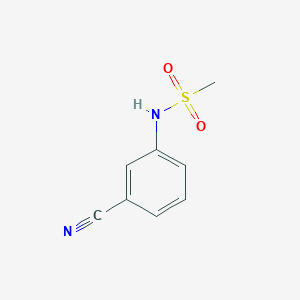

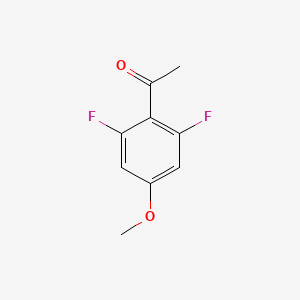
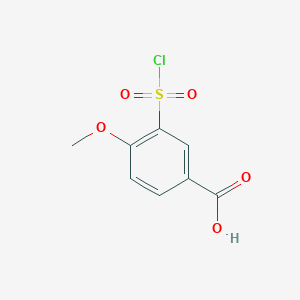

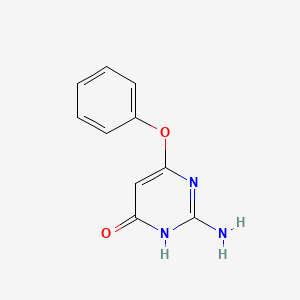
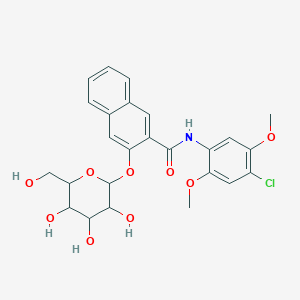
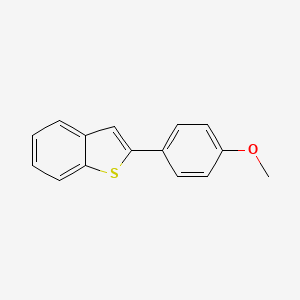

![[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid](/img/structure/B1587570.png)
